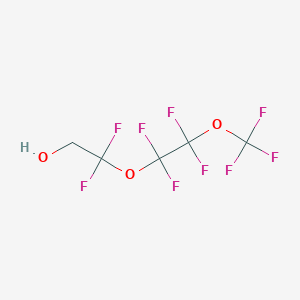

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

説明

Significance of Fluorinated Ethers in Modern Chemical Synthesis

Fluorinated ethers, a prominent class within fluorinated organic compounds, have garnered significant attention due to their unique combination of properties. The presence of the ether linkage (C-O-C) within a fluorinated carbon chain imparts a degree of flexibility and polarity that can be tailored for specific applications, while retaining the hallmark stability of fluorocarbons. This makes them highly valuable in modern chemical synthesis.

These compounds are utilized as high-performance solvents, heat transfer fluids, and lubricants due to their chemical inertness and wide liquid range. In the realm of materials science, fluorinated ethers are integral components in the synthesis of advanced polymers and surfactants. For instance, polymers derived from fluorinated ethers can exhibit enhanced weather resistance, low flammability, and low surface energy, making them ideal for specialized coatings and membranes. Furthermore, the introduction of ether linkages can improve the environmental profile of some fluorinated substances by creating potential sites for degradation, addressing concerns about the persistence of certain legacy perfluoroalkyl substances (PFAS).

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol as a Versatile Chemical Building Block

This compound is a specialized polyfluoroalkyl substance that serves as a key intermediate, or building block, in organic synthesis. Its structure is characterized by a partially fluorinated carbon chain containing two ether oxygen atoms, and it is terminated by a primary alcohol functional group (-CH₂OH). This terminal alcohol group is the key to its versatility, as it provides a reactive site for a wide array of chemical transformations.

The hydroxyl group can be readily converted into other functional groups, such as esters, halides, or tosylates, allowing for its incorporation into larger and more complex molecules. This makes it a valuable precursor for the synthesis of a variety of fluorinated materials, including specialized surfactants, emulsifiers, and polymers. For example, it can be used to introduce a fluorinated "tail" into a molecule, thereby imparting specific surface properties like water and oil repellency to the final product. The presence of ether linkages within its backbone can also influence properties like solubility and flexibility in the resulting materials.

Below are some of the key physicochemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃F₉O₃ |

| Molecular Weight | 282.06 g/mol |

| CAS Number | 330562-43-1 |

| Alternative Name | 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol |

| Predicted XlogP | 2.8 |

| Predicted Hydrogen Bond Donor Count | 1 |

| Predicted Hydrogen Bond Acceptor Count | 3 |

Historical Perspectives and Evolution of Research on Highly Fluorinated Alcohols and Ethers

The field of organofluorine chemistry began to gain significant momentum in the mid-20th century, driven by the need for highly stable materials for various industrial and military applications. Early research focused on the synthesis of perfluorinated alkanes and their derivatives. The development of electrochemical fluorination (ECF) and telomerization processes were pivotal, enabling the large-scale production of perfluoroalkyl substances. fluorine1.ru

The synthesis of fluorinated alcohols and ethers represented a significant advancement, as the introduction of functional groups like hydroxyls and ether linkages expanded the chemical versatility of fluorinated compounds. Initially, research was heavily focused on creating highly stable surfactants and polymers. Fluorotelomer alcohols (FTOHs), for instance, became important precursors for a wide range of commercial products, from fire-fighting foams to stain-resistant coatings for textiles and paper. clu-in.org

Over time, as analytical techniques improved, the environmental and biological fate of these compounds came under scrutiny. This led to a shift in research towards developing new generations of fluorinated materials with improved environmental profiles. The focus has increasingly been on creating functionalized molecules, such as polyfluoroalkyl ether alcohols like this compound, that can be used to build materials with precisely controlled properties while potentially offering pathways for degradation that were absent in earlier, fully perfluorinated compounds. The ongoing evolution of this research continues to yield novel materials with tailored functionalities for highly specialized applications in medicine, electronics, and green chemistry. dntb.gov.uanih.gov

Structure

3D Structure

特性

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F9O3/c6-2(7,1-15)16-3(8,9)4(10,11)17-5(12,13)14/h15H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBIEXKSTURAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381087 | |

| Record name | 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330562-43-1 | |

| Record name | 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Mechanistic Pathways for 1h,1h Nonafluoro 3,6 Dioxaheptan 1 Ol and Its Derivatives

Synthesis of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol: Methodological Advancements

Novel Synthetic Routes to Fluoroalcohols and Fluoroethers

General methods for the synthesis of fluoroalcohols and fluoroethers include the Williamson ether synthesis, ring-opening of epoxides with fluoride (B91410) sources, and the reduction of fluorinated carboxylic acids and their derivatives. However, the application of these methods for the specific synthesis of this compound is not detailed in the literature.

Optimization of Established Reaction Conditions

There is no available information on the optimization of reaction conditions such as temperature, pressure, catalyst, and solvent systems specifically for the synthesis of this compound.

Derivatization of this compound for Functional Materials

Nucleophilic Aromatic Substitution in Phthalonitrile (B49051) Synthesis

The use of this compound as a nucleophile in the aromatic substitution of phthalonitriles to produce fluorinated precursors for functional materials has not been reported.

Incorporation into Macrocyclic Coordination Compounds (e.g., Phthalocyanines, Porphyrazines)

There are no documented instances of this compound being incorporated into the structure of macrocyclic coordination compounds such as phthalocyanines or porphyrazines.

Formation of Fluorous Phase Tagged Molecules and Ionic Liquids

The use of fluorinated compounds, or "fluorous" chemistry, has emerged as a significant strategy in synthetic organic chemistry, offering a simplified method for the purification of reaction products. This approach involves the attachment of a highly fluorinated tag to a molecule, rendering it readily separable from non-fluorinated reactants and byproducts using fluorous solid-phase extraction (F-SPE) or liquid-liquid extraction (F-LLE). The principle behind this technique lies in the unique physical properties of highly fluorinated compounds, which tend to be immiscible with both organic and aqueous solvents, thus forming a third, "fluorous," phase.

Similarly, the synthesis of ionic liquids incorporating the this compound moiety is not described in the available literature. Ionic liquids are salts with low melting points that are finding increasing use as environmentally benign solvents and catalysts in a variety of chemical processes. The incorporation of a fluorous chain, such as the one present in this compound, into the cation or anion of an ionic liquid could impart unique solubility properties, potentially leading to the development of novel biphasic systems for catalysis and separation.

Mechanistic Investigations of Reactions Involving this compound

A thorough understanding of the reaction mechanisms, including the identification of intermediates and the analysis of transition states, is crucial for the optimization of synthetic protocols. However, detailed mechanistic studies concerning the derivatization and subsequent reactions of this compound are not present in the surveyed scientific databases.

Reaction Intermediates and Transition State Analysis

No specific research detailing the isolation, characterization, or computational analysis of reaction intermediates or transition states for reactions involving this compound has been identified. Such studies would be invaluable for elucidating the precise pathways of its chemical transformations and for designing more efficient synthetic routes to its derivatives.

Kinetic and Thermodynamic Parameters of Derivatization Reactions

Quantitative data on the kinetic and thermodynamic parameters of reactions involving this compound are also absent from the available literature. The determination of reaction rates, activation energies, and equilibrium constants would provide a deeper understanding of the reactivity of this compound and would be essential for the rational design of chemical processes that utilize it.

Analytical Methodologies for Structural Elucidation of 1h,1h Nonafluoro 3,6 Dioxaheptan 1 Ol Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including fluorinated compounds like 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol derivatives. jeolusa.com By analyzing the spectra from different nuclei such as proton (¹H), fluorine-19 (¹⁹F), and carbon-13 (¹³C), detailed information about the molecular framework can be obtained.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons of the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) are expected to exhibit a signal in the range of 3.3–4.0 ppm due to the deshielding effect of the electronegative oxygen atom. openochem.org The hydroxyl proton (-OH) typically appears as a broad singlet, with its chemical shift being highly dependent on concentration, solvent, and temperature, generally ranging from 0.5 to 5.0 ppm. openochem.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often leads to well-resolved spectra. thermofisher.com For this compound, distinct signals would be expected for the different fluorine environments within the nonafluoro-3,6-dioxaheptyl group. The CF₃ group would likely appear at the higher field end of the spectrum, while the CF₂ groups would resonate at different chemical shifts depending on their proximity to the ether oxygen and the terminal alcohol group. thermofisher.com Spin-spin coupling between non-equivalent fluorine atoms (J-coupling) provides valuable information about the connectivity of the fluorinated chain. thermofisher.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom bonded to the hydroxyl group (C-1) would be significantly deshielded and is expected to appear in the 50–80 ppm range. openochem.org The carbon atoms in the fluorinated chain will show characteristic signals, with their chemical shifts and multiplicities being influenced by coupling with adjacent fluorine atoms (¹J-CF, ²J-CF, etc.).

Table 1: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | -CH₂OH | 3.3 - 4.0 | Triplet |

| ¹H | -OH | 0.5 - 5.0 | Broad Singlet |

| ¹⁹F | -CF₂- | -80 to -130 | Multiplets |

| ¹⁹F | -CF₃ | ~ -80 | Triplet |

| ¹³C | -CH₂OH | 50 - 80 | Singlet (in decoupled spectrum) |

| ¹³C | Fluorinated Carbons | 100 - 120 | Multiplets (due to C-F coupling) |

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by absorption bands corresponding to its alcohol, ether, and fluoroalkane moieties.

A broad and intense absorption band in the region of 3400-3650 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. libretexts.orgpressbooks.pub The C-H stretching vibrations of the methylene group are expected to appear in the 2850-2960 cm⁻¹ range. pressbooks.pub The presence of the ether linkage (C-O-C) would give rise to a strong absorption band in the 1000-1300 cm⁻¹ region. ieeesem.com A series of strong and characteristic absorption bands in the 1000-1400 cm⁻¹ region would be indicative of the C-F stretching vibrations of the perfluoroalkyl chain. ieeesem.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H stretch | 3400 - 3650 | Strong, Broad |

| Alkane (-CH₂) | C-H stretch | 2850 - 2960 | Medium to Strong |

| Ether (C-O-C) | C-O stretch | 1000 - 1300 | Strong |

| Fluoroalkane (C-F) | C-F stretch | 1000 - 1400 | Strong |

Mass Spectrometry (MS, MALDI-TOF MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. chromatographyonline.com For this compound, techniques such as Electron Ionization (EI) MS or softer ionization methods like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be utilized. rsc.orgnih.gov

In an EI-MS experiment, the molecular ion peak (M⁺) might be weak or absent due to the facile fragmentation of the molecule. The fragmentation pattern would likely be dominated by cleavage of the C-C and C-O bonds. Common fragmentation pathways would involve the loss of small neutral molecules like H₂O from the alcohol group, and cleavage of the ether linkages. The perfluoroalkyl chain would also undergo characteristic fragmentation, leading to a series of ions corresponding to the loss of CF₂, CF₃, and other fluorinated fragments. Negative chemical ionization (NCI) can also be employed, which is highly sensitive for electronegative compounds like PFAS. nih.govresearchgate.net

Table 4: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure |

| [M - H₂O]⁺ | Ion resulting from dehydration |

| [M - CH₂OH]⁺ | Ion from cleavage of the C-C bond adjacent to the oxygen |

| C₂F₅O⁺ | Fragment from ether cleavage |

| C₂F₅⁺ | Perfluoroethyl cation |

| CF₃⁺ | Trifluoromethyl cation |

X-ray Diffraction and Advanced Microscopic Techniques for Crystalline and Supramolecular Structures

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. nih.govwikipedia.org While this compound is a liquid at room temperature, its derivatives or the parent compound at low temperatures could potentially be crystallized. A successful single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational information, confirming the molecular structure with unparalleled accuracy. mdpi.com

Furthermore, due to the amphiphilic nature imparted by the hydrophilic alcohol head and the hydrophobic/lipophobic perfluoroalkyl tail, derivatives of this compound have the potential to form ordered supramolecular assemblies in solution or at interfaces. battelle.orgresearchgate.net Techniques such as small-angle X-ray scattering (SAXS) and advanced microscopy (e.g., transmission electron microscopy (TEM), scanning electron microscopy (SEM)) could be employed to study the morphology and dimensions of these self-assembled structures, such as micelles or vesicles. battelle.org

Computational Chemistry and Theoretical Modeling of 1h,1h Nonafluoro 3,6 Dioxaheptan 1 Ol and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT) on Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of fluorinated molecules like 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol. DFT methods are employed to investigate the effects of fluorine substitution on the electronic state and binding energies of molecules. mdpi.com For instance, studies on similar fluorinated compounds have shown that fluorine substitution can significantly alter the dipole moment and, consequently, the intermolecular interactions. mdpi.com

The high electronegativity of fluorine atoms in this compound leads to a significant polarization of the C-F bonds, which in turn influences the charge distribution across the entire molecule. This effect can be quantified using DFT calculations to generate electrostatic potential maps, which visualize the electron-rich and electron-deficient regions of the molecule. These calculations are fundamental to understanding the molecule's reactivity and its interactions with other species.

Furthermore, Time-Dependent DFT (TD-DFT) can be utilized to predict the electronic absorption spectra of these compounds, providing insights into their photophysical properties. While specific DFT studies on this compound are not abundant in public literature, the principles from DFT studies on other per- and polyfluoroalkyl substances (PFAS) are applicable. For example, DFT has been successfully used to map the complex reaction pathways of other fluorotelomer sulfonates, demonstrating its utility in understanding the transformation and degradation of these compounds. nih.govresearchgate.net

Below is a table summarizing typical quantum chemical parameters that can be calculated for this compound using DFT.

| Calculated Property | Significance | Typical Computational Method |

| Ground State Energy | Provides information on molecular stability. | DFT (e.g., B3LYP/6-31G(d,p)) |

| Dipole Moment | Indicates the polarity of the molecule and influences intermolecular forces. | DFT |

| Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the electron-donating ability of the molecule. | DFT |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the electron-accepting ability of the molecule. | DFT |

| HOMO-LUMO Gap | Correlates with chemical reactivity and electronic excitation energy. | DFT, TD-DFT |

| Electrostatic Potential | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. | DFT |

Conformational Analysis and Molecular Dynamics Simulations of Fluoroether Architectures

The conformational landscape of fluoroether architectures like this compound is critical in determining their physical and chemical properties. Fluorine substitution is known to have a profound impact on molecular conformation. researchgate.netnih.gov The presence of multiple C-O and C-C bonds allows for a variety of rotational isomers (conformers).

Conformational analysis, often performed using a combination of quantum mechanics and molecular mechanics methods, helps identify the most stable conformers and the energy barriers between them. For fluoroalkanes, it has been shown that the gauche conformation can be more stable than the anti conformation, contrary to what is typically observed for their non-fluorinated counterparts. youtube.com This "gauche effect" is attributed to hyperconjugative interactions between C-H or C-C sigma bonding orbitals and C-F sigma anti-bonding orbitals. youtube.com

The table below outlines key aspects of conformational analysis and molecular dynamics simulations for fluoroether architectures.

| Analysis/Simulation Type | Information Gained | Relevance |

| Potential Energy Surface Scan | Identification of stable conformers and transition states. | Understanding the relative stability of different molecular shapes. |

| Boltzmann Population Analysis | Predicts the population of each conformer at a given temperature. | Relates microscopic conformations to macroscopic properties. |

| Molecular Dynamics Simulation | Provides a time-resolved trajectory of atomic positions. | Reveals dynamic processes such as conformational changes and intermolecular interactions. |

| Radial Distribution Functions | Describes the probability of finding a particle at a distance from a reference particle. | Characterizes the local structure in condensed phases. |

Prediction of Reactivity and Intermolecular Interactions in Derived Systems

Computational methods are invaluable for predicting the reactivity of this compound and its derivatives. Reactivity indices derived from DFT calculations, such as the energies of the frontier molecular orbitals (HOMO and LUMO), can provide a qualitative understanding of where and how a reaction is likely to occur. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

The hydroxyl group in this compound is a key site for chemical reactions, such as esterification or etherification, to produce a wide range of derivatives. Computational models can be used to study the reaction mechanisms and predict the activation energies for these transformations. This information is crucial for optimizing synthetic routes and designing new molecules with desired properties.

Intermolecular interactions play a defining role in the properties of materials derived from these fluoroethers. The highly polarized C-F bonds and the presence of ether oxygens and a terminal hydroxyl group allow for a complex network of dipole-dipole interactions and hydrogen bonding. MD simulations can be used to study these interactions in detail, for instance, by calculating interaction energies and analyzing the structure of the surrounding solvent molecules. Understanding these interactions is key to predicting properties like boiling point, viscosity, and miscibility with other substances. Machine learning approaches are also emerging as a powerful tool to predict chemical reactivity based on molecular and electronic structure data. nih.gov

Computational Approaches to Material Design and Functional Prediction

Computational chemistry is a cornerstone of modern materials science, enabling the in silico design and screening of new materials with tailored properties. chemrxiv.org For derivatives of this compound, computational approaches can be used to predict how chemical modifications will affect their performance in various applications.

For example, by computationally designing a library of virtual derivatives and calculating their key properties, researchers can identify promising candidates for applications such as lubricants, surfactants, or components of advanced polymers and coatings. mdpi.commdpi.com This "virtual screening" approach can significantly accelerate the materials discovery process and reduce the need for extensive experimental work. chemrxiv.org

In the context of environmental applications, computational models can be used to design materials for the capture or degradation of fluorinated compounds. For instance, molecular simulations have been used to investigate the design of fluorine-functionalized metal-organic frameworks (MOFs) for capturing PFAS from water. ucl.ac.uk Similarly, computational studies can aid in the development of novel sensor materials for detecting environmentally toxic gases by predicting the electronic response of the material to the adsorption of different gas molecules. rsc.org

The following table summarizes some computational approaches used in material design.

| Computational Approach | Objective | Example Application |

| Virtual Screening | Identify lead compounds with desired properties from a large library. | Designing new fluoroether-based solvents with optimal properties for battery electrolytes. chemrxiv.org |

| Quantitative Structure-Property Relationship (QSPR) | Develop mathematical models to predict properties from molecular structure. | Predicting the boiling points or viscosities of a series of fluoroether derivatives. |

| Molecular Docking | Predict the binding orientation of a small molecule to a larger one. | Designing functionalized surfaces with specific affinities for target molecules. |

| First-Principles Simulations | Calculate material properties from fundamental quantum mechanics. | Predicting the electronic band structure of a fluorinated polymer to assess its potential as a semiconductor. nih.gov |

Applications and Functional Materials Derived from 1h,1h Nonafluoro 3,6 Dioxaheptan 1 Ol

Research in Phthalocyanine-Based Advanced Materials

Phthalocyanines (Pcs) are robust and versatile macrocyclic compounds, analogous to naturally occurring porphyrins, that are intensely colored and exhibit valuable electronic and photochemical properties. However, their utility is often hampered by strong aggregation and poor solubility in common organic solvents. The introduction of substituents onto the phthalocyanine (B1677752) periphery is a key strategy to overcome these limitations and to fine-tune their properties for specific applications. The use of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol as a precursor for these substituents has proven effective in creating a new class of fluoroether-substituted phthalocyanines with significant potential in advanced materials.

Synthesis and Characterization of Fluoroether-Substituted Phthalocyanines

The synthesis of phthalocyanines bearing the this compound moiety begins with the preparation of a substituted phthalonitrile (B49051) precursor. This is typically achieved through a nucleophilic aromatic substitution reaction where the alcohol reacts with a nitrated or halogenated phthalonitrile, such as 3-nitrophthalonitrile (B1295753) or 4,5-dichlorophthalonitrile, in the presence of a base like potassium carbonate (K₂CO₃). researchgate.networldscientific.comresearchgate.net

The resulting fluoroether-substituted phthalonitrile is then subjected to a cyclotetramerization reaction to form the phthalocyanine macrocycle. For the synthesis of metallophthalocyanines (MPcs), this reaction is carried out in the presence of a corresponding metal salt, such as those of zinc(II), cobalt(II), or nickel(II). researchgate.netresearchgate.net For instance, novel zinc(II) and oxo-titanium(IV) phthalocyanine derivatives have been synthesized for the first time using this method. worldscientific.comworldscientific.com The introduction of the bulky and electron-withdrawing fluoroether groups significantly enhances the solubility of the resulting phthalocyanines in polar organic solvents like tetrahydrofuran (B95107) (THF) and acetone. researchgate.netresearchgate.net

These new compounds are rigorously characterized using a suite of analytical techniques. Elemental analysis confirms the empirical formula, while spectroscopic methods including Fourier-transform infrared (FTIR), nuclear magnetic resonance (¹H and ¹⁹F NMR), and UV-visible spectroscopy are used to elucidate their molecular structure. worldscientific.comworldscientific.com Mass spectrometry serves to confirm the molecular weight of the final products. worldscientific.comworldscientific.com

The general synthesis route is outlined below:

Phthalonitrile Synthesis: Reaction of this compound with a substituted phthalonitrile (e.g., 3-nitrophthalonitrile).

Cyclotetramerization: The resulting fluoroether-substituted phthalonitrile is heated in a high-boiling point solvent (e.g., 2-(dimethylamino)ethanol or 1-octanol) to form the phthalocyanine. researchgate.networldscientific.com For metallated versions, a metal salt or alkoxide (e.g., titanium(IV)n-butoxide) is added. worldscientific.com

This synthetic strategy allows for the creation of phthalocyanines with either four (tetra) or eight (octa) fluoroether substituents, located at either the peripheral (outer) or non-peripheral (inner) positions of the macrocycle, enabling systematic studies of structure-property relationships. worldscientific.comworldscientific.com

Investigation of Photophysical and Photochemical Phenomena in Substituted Phthalocyanines

The incorporation of this compound substituents has a marked influence on the photophysical and photochemical properties of phthalocyanines. These properties are crucial for applications such as photodynamic therapy (PDT), where the efficient generation of singlet oxygen is a key requirement.

Studies on zinc(II) and titanium(IV) phthalocyanines bearing these fluoroether groups have systematically investigated their behavior in solution. worldscientific.comworldscientific.com Key photophysical and photochemical parameters, including fluorescence quantum yields (ΦF), fluorescence lifetimes (τF), singlet oxygen quantum yields (ΦΔ), and photodegradation quantum yields (Φd), have been determined in tetrahydrofuran (THF).

Key Findings:

Fluorescence: These fluoroether-substituted phthalocyanines exhibit fluorescence, a property essential for optical imaging and sensing. The fluorescence quantum yields and lifetimes are influenced by the central metal ion and the substitution pattern. worldscientific.comworldscientific.com

Singlet Oxygen Generation: Singlet oxygen is a highly reactive species that can induce cell death, making it the cytotoxic agent in Type II photodynamic therapy. The efficiency of its production is a critical measure of a photosensitizer's potential. Phthalocyanines derived from this compound have been shown to be effective generators of singlet oxygen. worldscientific.comworldscientific.com

Influence of Structure: Research has shown that the number and position of the fluoroether groups, as well as the nature of the central metal atom (e.g., zinc vs. titanium), allow for the fine-tuning of these photophysical and photochemical properties. worldscientific.comworldscientific.com For example, the choice of metal can significantly alter triplet state lifetimes and, consequently, the efficiency of singlet oxygen generation. researchgate.net

Below is a table summarizing typical photophysical and photochemical parameters investigated for these compounds.

| Parameter | Symbol | Description | Relevance |

| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed. | Indicates the efficiency of light emission. Important for fluorescence imaging. |

| Fluorescence Lifetime | τF | The average time the molecule stays in its excited state before returning to the ground state by emitting a photon. | Provides insight into excited-state dynamics and potential quenching mechanisms. |

| Singlet Oxygen Quantum Yield | ΦΔ | The efficiency of generating singlet oxygen upon photoexcitation. | A crucial parameter for evaluating potential photosensitizers for photodynamic therapy. |

| Photodegradation Quantum Yield | Φd | A measure of the molecule's stability when exposed to light. | Low values are desirable, indicating high photostability and a longer functional lifetime. |

These investigations demonstrate that phthalocyanines functionalized with this compound are promising candidates for photochemically active materials, with properties that can be systematically adjusted through synthetic chemistry. worldscientific.comworldscientific.com

Exploration of Organic Thin Film Transistor (OTFT) Architectures

Organic thin-film transistors (OTFTs) are fundamental components of modern flexible electronics, and metal phthalocyanines are among the most studied materials for the active semiconductor layer due to their high chemical stability and charge transport properties. nih.govresearchgate.net The performance of an OTFT is highly dependent on the molecular packing and thin-film morphology of the organic semiconductor. The introduction of substituents, such as those derived from this compound, is a critical strategy for controlling these solid-state properties.

The strong electron-withdrawing nature of fluorinated groups can significantly alter the energy levels (HOMO and LUMO) of the phthalocyanine, which in turn influences charge injection and transport. squarespace.com Fluorination can shift the semiconductor's behavior from p-type (hole-transporting), which is typical for unsubstituted phthalocyanines, towards n-type (electron-transporting) or ambipolar behavior.

While specific studies on OTFTs using phthalocyanines substituted with this compound are emerging, research on related fluorinated and substituted phthalocyanines provides clear insights into their potential. For instance, a binuclear zinc phthalocyanine has been successfully used as a gate dielectric in an organic field-effect transistor, achieving a field-effect mobility of 6.4 × 10⁻³ cm²/V·s. worldscientific.com The introduction of bulky or fluorinated side chains can also prevent strong intermolecular aggregation, which can be beneficial for solution-based processing of OTFTs.

The key parameters used to evaluate OTFT performance are summarized in the table below.

| Parameter | Symbol | Description |

| Field-Effect Mobility | µ | Describes the velocity of charge carriers in the semiconductor layer under an applied electric field. Higher values indicate better performance. |

| On/Off Current Ratio | Ion/Ioff | The ratio of the current when the transistor is in the "on" state to the current in the "off" state. High ratios are essential for digital logic applications. |

| Threshold Voltage | VT | The minimum gate voltage required to turn the transistor "on" by forming a conductive channel. |

The synthetic versatility of phthalocyanines, allowing for the attachment of fluoroether groups, makes them ideal candidates for developing next-generation n-type and ambipolar semiconductors for OTFTs. nih.govsquarespace.com

Catalytic Activity of Phthalocyanine Derivatives

Metallophthalocyanines are known to be effective catalysts for a variety of chemical reactions, mimicking the function of natural enzymes like cytochrome P450. Their catalytic activity stems from the central metal ion, which can exist in various oxidation states and coordinate with substrates. The peripheral substituents play a crucial role in modulating this activity by influencing the electronic properties of the metal center, the catalyst's solubility, and its stability.

Electron-withdrawing groups, such as the fluoroether substituents derived from this compound, can enhance the catalytic activity of the metal center in oxidation reactions. For example, substituted iron and cobalt phthalocyanines have been used as catalysts for the epoxidation of olefins.

Furthermore, phthalocyanine derivatives can act as photocatalysts. When integrated into composites with semiconductors like titanium dioxide (TiO₂), they can enhance the absorption of visible light, leading to the generation of reactive oxygen species that can degrade environmental pollutants. The type of substituent and the central metal ion are known to influence the efficiency of these photocatalytic processes.

Development of Specialized Catalytic Systems and Reaction Media

The unique physical properties of highly fluorinated compounds have led to the development of novel reaction methodologies, most notably fluorous chemistry. This approach utilizes the limited miscibility between fluorous solvents (perfluorinated hydrocarbons) and common organic or aqueous solvents to facilitate catalyst separation and recycling.

Design of Fluorous Catalysts for Homogeneous and Heterogeneous Reactions

Homogeneous catalysis offers high activity and selectivity but suffers from the difficult separation of the catalyst from the product stream. Fluorous biphasic catalysis is an elegant solution to this problem. In this system, a catalyst is modified with long, highly fluorinated "ponytails," making it preferentially soluble in a fluorous solvent.

The alcohol this compound is an ideal building block for creating such fluorous ponytails. These can be attached to the ligands of a homogeneous transition metal catalyst (e.g., a phosphine (B1218219) ligand in a rhodium or ruthenium complex). The reaction is typically run under conditions (e.g., elevated temperature) where the organic phase (containing reactants) and the fluorous phase (containing the catalyst) become a single phase. After the reaction is complete, the mixture is cooled, causing the phases to separate. The product-containing organic layer can be easily decanted, while the fluorous layer containing the catalyst can be reused for subsequent reaction cycles. This technique combines the advantages of homogeneous catalysis (high efficiency) with those of heterogeneous catalysis (easy separation).

Role in Fluorous Biphasic Catalysis and Separations

Fluorous biphasic catalysis is a powerful technique for the separation of catalysts from reaction products, addressing a key challenge in homogeneous catalysis. This methodology relies on the use of fluorous solvents, which are typically perfluorinated alkanes or ethers, and catalysts that have been "tagged" with fluorous ponytails. These fluorous tags impart a high affinity for the fluorous phase, allowing for the selective partitioning of the catalyst.

While direct studies detailing the use of this compound in fluorous biphasic systems are not extensively documented, its structure is highly amenable to the creation of fluorous-tagged ligands and catalysts. The hydroxyl group serves as a convenient handle for chemical modification, allowing the perfluoroether segment to be attached to catalytically active metal complexes. The resulting fluorous-tagged catalyst would exhibit high solubility in fluorous solvents and low solubility in common organic solvents.

The general mechanism for fluorous biphasic catalysis involves:

Reaction: At elevated temperatures, the fluorous and organic phases become miscible, allowing the reaction to proceed in a single phase.

Separation: Upon cooling, the two phases separate, with the fluorous-tagged catalyst residing in the fluorous phase and the product in the organic phase.

Recycling: The fluorous phase containing the catalyst can be easily separated and reused for subsequent reaction cycles.

The short perfluoroether chain of this compound offers a balance between sufficient fluorous affinity for effective phase separation and minimal impact on the catalytic activity of the metal center.

Function as Advanced Solvents and Extraction Media

The distinct solubility properties of fluorinated compounds, including their immiscibility with both aqueous and many organic solvents, make them suitable for use as advanced solvents and extraction media. While this compound itself is a high-boiling liquid, its derivatives can be employed in specialized extraction processes.

For instance, surfactants synthesized from this alcohol can be used in supercritical fluid extraction with carbon dioxide (CO2). The fluorinated segments of the surfactant enhance the solubility of polar analytes in the nonpolar supercritical CO2, improving extraction efficiency.

| Property | Implication for Solvent/Extraction Applications |

| High Fluorine Content | Leads to immiscibility with many organic solvents, enabling liquid-liquid extractions. |

| Ether Linkages | Provide some polarity and flexibility to the molecule. |

| Terminal Hydroxyl Group | Allows for derivatization to create task-specific ionic liquids or surfactants. |

These properties are particularly advantageous in the extraction of natural products, the purification of pharmaceutical compounds, and the removal of contaminants from environmental samples.

Contributions to Polymer Science and Elastomer Technologies

The incorporation of fluorinated segments into polymer structures can significantly enhance their properties. This compound serves as a valuable monomer for introducing short perfluoroether side chains into a variety of polymer backbones.

Integration into Novel Polymer Backbones and Side Chains

The terminal hydroxyl group of this compound allows it to be readily converted into other functional groups, such as acrylates or methacrylates, which can then be polymerized to form polymers with perfluoroether side chains.

For example, the synthesis of poly(1H,1H-nonafluoro-3,6-dioxaheptyl acrylate) would involve a two-step process:

Esterification: Reaction of this compound with acryloyl chloride to form the corresponding acrylate (B77674) monomer.

Polymerization: Radical polymerization of the acrylate monomer to yield the final polymer.

The resulting polymer would have a hydrocarbon backbone with pendant short perfluoroether side chains. This "comb-like" architecture is crucial for achieving desirable surface properties. fluoropolymers.eu

Alternatively, this compound can be used as a chain extender or to form soft segments in polyurethanes and polyesters. Its reaction with diisocyanates or diacids, respectively, would incorporate the perfluoroether moiety directly into the polymer backbone.

Impact on Polymer Processability and Performance Characteristics

The introduction of perfluoroether side chains derived from this compound has a profound impact on the properties of the resulting polymers.

| Property | Effect of Perfluoroether Side Chains |

| Surface Energy | Significantly lowered, leading to hydrophobicity and oleophobicity. |

| Thermal Stability | Enhanced due to the high strength of the C-F bond. |

| Chemical Resistance | Improved inertness towards a wide range of chemicals. |

| Refractive Index | Lowered compared to non-fluorinated analogues. |

| Gas Permeability | Generally increased. |

These properties make such polymers highly suitable for applications such as anti-fouling coatings, low-friction surfaces, and high-performance elastomers. The short-chain nature of the perfluoroether segment from this compound is particularly noteworthy from an environmental perspective, as it avoids the bioaccumulation concerns associated with longer-chain perfluorinated compounds. researchgate.net

Research in Biomedical Materials and Coatings

The unique surface properties and biocompatibility of fluorinated polymers have led to their extensive investigation for biomedical applications.

Functionalization of Biocompatible Polymers for Medical Applications

Biocompatible polymers such as polyurethanes and poly(ethylene glycol) (PEG) can be functionalized with this compound to create materials with enhanced performance for medical devices and coatings. nih.gov The low surface energy imparted by the perfluoroether segments can reduce the adhesion of proteins and bacteria, a critical factor in preventing device-related infections. rsc.orgrsc.org

For instance, incorporating this compound into a polyurethane backbone can create a surface that resists biofilm formation on catheters and other implantable devices. rsc.orgrsc.org The chemical inertness of the fluorinated segments also enhances the durability of the material in the physiological environment.

A summary of the benefits of functionalizing biocompatible polymers with perfluoroether segments is presented below:

| Feature | Advantage in Biomedical Applications |

| Reduced Protein Adsorption | Minimizes the foreign body response and improves biocompatibility. |

| Anti-Bacterial Adhesion | Lowers the risk of implant-associated infections. rsc.orgrsc.org |

| Enhanced Biostability | Increases the long-term performance and safety of medical devices. |

| Tunable Surface Properties | Allows for the optimization of cell-material interactions for applications like tissue engineering. |

The use of short-chain fluorinated compounds like this compound in these applications is an active area of research, aiming to balance high performance with improved environmental and biological safety profiles. researchgate.netmdpi.com

Surface Modification and Interface Engineering for Biomedical Devices

The unique physicochemical properties of fluorinated compounds, such as this compound, make them highly suitable for the surface modification of biomedical devices. The introduction of a perfluoroether chain onto a material's surface can significantly alter its interaction with biological systems. This is primarily due to the low surface energy, hydrophobicity, and chemical inertness conferred by the fluorine atoms. mdpi.com These properties are critical in biomedical applications where controlling protein adsorption, cellular adhesion, and biocompatibility is paramount.

The terminal hydroxyl group on this compound provides a reactive site for covalently grafting the molecule onto the surfaces of various biomedical materials, including polymers and metals. This covalent attachment ensures the long-term stability of the modified surface, a crucial requirement for implantable devices.

Research Findings on Surface Properties

Research into surfaces modified with perfluoropolyether (PFPE) compounds, a class to which this compound belongs, has demonstrated their profound impact on surface wettability. The high fluorine content of these molecules leads to surfaces with very low energy, which in turn results in high water contact angles, indicating a hydrophobic nature. researchgate.net

For instance, studies on PFPE-based polymer surfaces have shown sessile air-water contact angles exceeding 100 degrees, confirming their hydrophobicity. researchgate.net This is a significant alteration from many standard biomedical materials that may have more hydrophilic surfaces. The ability to precisely control the surface energy and wettability is a key aspect of interface engineering for biomedical devices.

Table 1: Water Contact Angles of Unmodified and PFPE-Modified Surfaces

| Substrate Material | Surface Modification | Water Contact Angle (°) |

|---|---|---|

| Poly(dimethylsiloxane) (PDMS) | Unmodified | ~100 |

| Poly(dimethylsiloxane) (PDMS) | PFPE Coating | >100 |

| Glass | Unmodified | <50 |

| Glass | PFPE Coating | >100 |

Note: The data presented in this table is representative of perfluoropolyether (PFPE) modified surfaces and is intended to be illustrative of the expected effects of modifying a surface with a compound like this compound.

Impact on Protein Adsorption and Cellular Adhesion

A critical event that occurs when a foreign material is introduced into the body is the rapid adsorption of proteins to its surface. This initial protein layer dictates the subsequent cellular response and can influence processes such as inflammation, thrombosis, and bio-integration. Surfaces with low surface energy, like those created by modification with this compound, are known to reduce non-specific protein adsorption. numberanalytics.com

The mechanism behind this is the formation of a tightly bound hydration layer on the surface that acts as a physical barrier to protein attachment. This "stealth" property is highly desirable for blood-contacting devices such as catheters and stents, where protein adsorption can initiate the clotting cascade.

Furthermore, the reduction in protein adsorption directly impacts cellular adhesion. Many cell types rely on adsorbed proteins to mediate their attachment to a surface. By minimizing the protein layer, fluorinated surfaces can effectively reduce cellular adhesion. This is particularly beneficial for applications where cell attachment is undesirable, such as in the prevention of biofilm formation on catheters or the encapsulation of implants.

Research on fluorinated surfaces has shown a marked reduction in the adhesion of various cell types. For example, studies comparing fluorinated and non-fluorinated surfaces have demonstrated a significant decrease in the adhesion of Candida albicans, a common fungal pathogen, on fluorinated copolymers. nih.gov

Table 2: Adhesion of C. albicans to Zwitterionic and Fluorinated Polymer Films**

| Surface Type | Adhered Cells (CFU/cm²) |

|---|---|

| Zwitterionic Polymer 1 | ~4.5 x 10⁵ |

| Zwitterionic Polymer 2 | ~3.0 x 10⁵ |

| Fluorinated Copolymer | ~1.0 x 10⁵ |

| Glass (Control) | ~0.5 x 10⁵ |

Note: This data is based on findings from studies on fluorinated copolymers and is presented to illustrate the potential anti-adhesive properties of surfaces modified with this compound.

Environmental Behavior and Degradation Pathways of Fluoroether Compounds

Mechanistic Investigations of Environmental Fate and Transport

The environmental fate and transport of fluoroether compounds are governed by their chemical structure, which includes stable carbon-fluorine bonds and ether linkages. These features influence their mobility in soil and water, as well as their potential for long-range atmospheric transport.

Volatile fluoroether compounds and their precursors, such as fluorotelomer alcohols (FTOHs), can be transported over long distances in the atmosphere. researchgate.netnih.gov Atmospheric degradation of these compounds is a significant pathway that can lead to the formation of more persistent perfluorinated carboxylic acids (PFCAs). researchgate.net For instance, smog chamber studies have demonstrated that FTOHs can degrade in the atmosphere to produce a series of PFCAs. researchgate.net This atmospheric degradation and subsequent deposition contribute to the widespread environmental presence of PFCAs, even in remote locations. researchgate.net

In aquatic and terrestrial environments, the mobility of fluoroether compounds is influenced by their sorption to soil and sediment. The presence of organic matter can significantly impact their transport, with higher organic content generally leading to reduced mobility. However, the high water solubility of many short-chain PFAS, including some fluoroethers, can make them highly mobile in groundwater, posing a challenge for remediation. nih.govnih.gov

The table below summarizes key aspects of the environmental fate and transport of related fluoroether compounds.

| Environmental Compartment | Dominant Transport/Fate Process | Resulting Products/Implications |

| Atmosphere | Long-range transport of volatile precursors | Widespread dissemination of PFCAs researchgate.net |

| Atmospheric oxidation | Formation of terminal PFCAs researchgate.netdigitellinc.com | |

| Soil | Sorption to organic matter | Potential for long-term soil contamination |

| Leaching | Groundwater contamination nih.gov | |

| Water | High mobility of short-chain compounds | Contamination of drinking water sources nih.govnih.gov |

| Bioaccumulation in aquatic organisms | Entry into the food chain nih.gov |

Biotransformation and Abiotic Degradation Studies of Related Per- and Polyfluoroethers

The degradation of per- and polyfluoroethers can occur through both biotic and abiotic pathways, although their chemical stability often makes these processes slow.

Biotransformation:

Microbial activity in environments such as wastewater treatment plants and soil can lead to the biotransformation of some polyfluoroalkyl substances. nih.govescholarship.org For certain ether PFAS, aerobic biotransformation can be initiated by the oxidation of a non-fluorinated carbon atom adjacent to the ether group. nih.gov This process forms an unstable hemiacetal that subsequently breaks down into an alcohol and an aldehyde. nih.gov

Studies on fluorotelomer alcohols (FTOHs) have shown that they can undergo aerobic biodegradation to form various metabolites, including PFCAs. semanticscholar.orgnih.gov The biodegradation of 8:2 FTOH, for example, has been shown to produce perfluorooctanoic acid (PFOA). semanticscholar.orgnih.gov The presence of functional groups like thioethers in some novel hydrofluoroether (HFE) alcohols has been observed to facilitate faster transformation compared to their ether counterparts. oup.com However, the resulting transformation products can sometimes be resistant to further microbial action. scholaris.ca

Abiotic Degradation:

Abiotic degradation of fluoroether compounds can occur through processes such as hydrolysis and photolysis, although many are resistant. Some polyfluoroalkyl ether acids that contain a -O-CFH- group have been shown to be susceptible to oxidation. acs.org The atmospheric degradation of FTOHs is a key abiotic process that contributes to the formation of PFCAs. researchgate.net Certain advanced oxidation processes can also degrade these compounds, as discussed in the remediation section.

The following table outlines the degradation pathways for some related fluoroether compounds.

| Compound Type | Degradation Pathway | Key Metabolites/Products |

| Ether PFAS with non-fluorinated carbon | Aerobic Biotransformation | Alcohol and aldehyde products nih.gov |

| Fluorotelomer Alcohols (FTOHs) | Aerobic Biodegradation | Poly- and perfluorinated acids (e.g., PFOA) semanticscholar.orgnih.gov |

| Hydrofluoroether (HFE) alcohols with thioether | Biotransformation | HFE acid products oup.com |

| Fluorotelomer-based polymers | Abiotic/Biotic Degradation in waste | FTOHs and PFCAs nih.gov |

| Polyfluoroalkyl ether acids with -O-CFH- | Oxidation | Unidentified products acs.org |

Development of Remediation Strategies for Fluorinated Compounds

The remediation of sites contaminated with fluorinated compounds, including fluoroethers, is challenging due to their persistence and mobility. nih.gov A variety of strategies are being developed and implemented, which can be broadly categorized into containment and destruction technologies.

Containment Technologies:

These technologies aim to immobilize PFAS to prevent their migration into groundwater and other environmental compartments.

Excavation and Landfilling: This involves the physical removal of contaminated soil and its disposal in specialized landfills. clu-in.org

Sorption/Immobilization: This in-situ approach uses sorbents like activated carbon to bind PFAS in the soil, reducing their mobility. nih.govregenesis.com Colloidal activated carbon can be injected into the subsurface to create a permeable barrier that treats contaminated groundwater as it flows through. regenesis.com

Destruction Technologies:

These technologies aim to break down the stable chemical structure of PFAS.

Incineration: High-temperature incineration can destroy PFAS, but it requires careful control to prevent the release of harmful byproducts. nih.gov

Soil Washing and Flushing: These methods use water or chemical solutions to remove PFAS from contaminated soil, which is then treated ex-situ.

Advanced Oxidation Processes (AOPs): Technologies like electrochemical oxidation and sonochemical degradation are being explored to break the carbon-fluorine bonds. nih.govnih.gov Electrochemical oxidation, for example, uses an electric current to generate powerful oxidizing agents that can degrade PFAS. nih.gov

Microwave-Hydrothermal Treatment: This process uses microwaves to heat the contaminated media with persulfate, which generates reactive radicals that can degrade PFAS. nih.gov

The table below provides a summary of remediation strategies for fluorinated compounds.

| Remediation Strategy | Description | Applicability |

| Excavation and Landfilling | Physical removal and disposal of contaminated media. clu-in.org | Soil, Sediment |

| In-Situ Immobilization | Use of sorbents like activated carbon to bind contaminants in place. nih.govregenesis.com | Soil, Groundwater |

| Pump-and-Treat | Groundwater is extracted and treated above ground, often with granular activated carbon. clu-in.orgregenesis.com | Groundwater |

| Incineration | High-temperature thermal destruction of PFAS. nih.gov | Soil, Concentrated Liquid Waste |

| Electrochemical Oxidation | Use of electricity to generate reactive species that degrade PFAS. nih.gov | Water, Wastewater |

| Sonochemical Degradation | Use of high-frequency ultrasound to induce pyrolysis and degradation of PFAS. nih.gov | Water |

Future Research Directions and Emerging Paradigms

Exploration of Sustainable Synthetic Methodologies for Fluorinated Alcohols

The synthesis of fluorinated alcohols is undergoing a paradigm shift, moving away from traditional methods that often involve hazardous reagents and significant waste generation toward more environmentally benign approaches. numberanalytics.com The growing demand for these compounds necessitates the development of greener, more efficient synthetic pathways. numberanalytics.com

Traditional fluorination techniques frequently rely on harsh reagents like hydrofluoric acid (HF) or antimony trifluoride (SbF₃), which are hazardous and produce substantial by-products. tandfonline.com The focus of modern green chemistry is to minimize or eliminate the use of such dangerous substances, improve atom economy, and operate under milder reaction conditions. numberanalytics.com Key characteristics of these emerging sustainable methods include the use of less toxic fluorinating agents, reduction of waste, and potential for catalyst recycling. numberanalytics.com

Several innovative strategies are being explored for the synthesis of fluorinated alcohols:

Biocatalysis: The use of enzymes, such as keto reductases or alcohol dehydrogenases, offers a highly efficient and green alternative for producing chiral vicinal fluoro alcohols. rsc.org This approach avoids the need for complex organic ligands and high-pressure hydrogen required in traditional transition-metal-catalyzed reductions. rsc.org

Electrochemical Fluorination: This method provides a reagent-free approach to fluorination by using anodic oxidation in the presence of a fluoride (B91410) source. numberanalytics.com It can be performed under mild conditions and offers potential for scalability, making it an attractive green alternative. numberanalytics.com

Aqueous Media Synthesis: For a long time, fluorination reactions were considered incompatible with water. rsc.org However, recent breakthroughs have demonstrated successful fluorination processes using water as a solvent or co-solvent, representing a significant advance in green fluorine chemistry. rsc.org

Photocatalysis: The use of light to drive chemical reactions is another promising avenue. For instance, photocatalytic methods combined with reducing agents like tin(II) chloride have been developed for the hydrofluoroalkylation of alkenes, providing a pathway to fluorinated alcohols under mild conditions. acs.org

| Methodology | Key Advantages | Challenges | References |

|---|---|---|---|

| Traditional Methods (e.g., Swarts Reaction) | Established and widely used for industrial production. | Use of hazardous reagents (e.g., HF, SbF₃), generation of significant waste (e.g., HCl). | tandfonline.com |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. | rsc.org |

| Electrochemical Fluorination | Reagent-free, mild conditions, scalable. | Requires specialized equipment, control of reaction selectivity. | numberanalytics.com |

| Aqueous Media Synthesis | Environmentally benign solvent (water), improved safety. | Solubility of organic substrates, reactivity of fluorinating agents in water. | rsc.org |

| Photocatalysis | Mild conditions, high functional group tolerance. | Requires specific photocatalysts, potential for side reactions. | acs.org |

Innovation in Functional Material Design with Tailored Fluoroether Moieties

The unique molecular architecture of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, featuring a combination of ether linkages and a fluorinated alkyl chain, makes it a valuable building block for advanced functional materials. researchgate.netnih.gov The presence of fluorine imparts properties such as high thermal stability, chemical resistance, and low surface energy, while the ether groups can influence solvation properties and ionic conductivity. researchgate.netnih.gov

Future research will focus on leveraging these properties to design materials with precisely tailored functionalities for specific high-tech applications. fluoropolymers.eu By modifying the structure of fluoroether moieties, scientists can fine-tune the macroscopic properties of the resulting materials. researchgate.net

Key areas of innovation include:

Advanced Electrolytes: Fluoroether solvents are promising candidates for electrolytes in high-energy-density lithium metal batteries. researchgate.net Their high oxidative stability and ability to influence lithium-ion transport mechanisms are critical for battery performance. researchgate.net Research is aimed at optimizing the length of the fluoroether chains and the fluorine content to maximize ionic conductivity while maintaining stability. researchgate.net

High-Performance Fluoropolymers: Fluoropolymers are essential materials in industries ranging from aerospace and electronics to renewable energy. fluoropolymers.eu Incorporating fluoroether alcohols like this compound as monomers or additives can create polymers with enhanced flexibility, specific solvent affinities, and tailored surface properties (e.g., hydrophobicity). nih.govman.ac.uk These materials are critical for applications such as fuel cell membranes, durable coatings, and advanced sealing solutions. nih.govfluoropolymers.eu

Biomimetic and Biomedical Materials: The integration of fluorine into polymers can enhance their utility in biomedical applications, such as drug delivery. nih.gov The stability of the carbon-fluorine bond can extend a drug's lifecycle, while the hydrophobic nature of fluorinated chains can prevent unwanted interactions with proteins. nih.gov Furthermore, fluorinated materials are used to create superliquiphobic surfaces, mimicking natural systems, for applications in self-cleaning and anti-fouling medical devices. wikipedia.org

| Application Area | Desired Material Properties | Role of Fluoroether Moiety | References |

|---|---|---|---|

| Energy Storage (Lithium Batteries) | High ionic conductivity, high oxidative stability, good solvation of lithium ions. | Enhances electrochemical stability and influences ion transport mechanisms. | researchgate.net |

| Semiconductors & Electronics | Chemical resistance, thermal stability, electrical insulation, purity. | Provides durability and inertness required for manufacturing processes. | fluoropolymers.eu |

| Biomedical (Drug Delivery) | Metabolic stability, controlled lipophilicity, biocompatibility. | Increases drug lifecycle and improves cell membrane transport. | nih.gov |

| Advanced Coatings | Low surface energy, durability, chemical and UV resistance. | Creates non-stick, water-repellent, and highly resistant surfaces. | fluoropolymers.euman.ac.uk |

Interdisciplinary Collaborations in Fluorine Chemistry and Advanced Materials Science

The complexity and specialized nature of fluorine chemistry necessitate a highly collaborative research approach. acs.orgnih.gov Advancing the science and application of compounds like this compound requires the integration of knowledge from diverse fields. acs.orgnih.gov The journey from designing a new molecule to creating a functional, market-ready material is rarely linear and benefits immensely from the convergence of different scientific perspectives.

Future progress will be driven by robust, interdisciplinary partnerships that bridge the gap between fundamental research and applied technology. These collaborations often involve:

Academia-Industry Partnerships: Alliances between universities and chemical companies are crucial for translating laboratory discoveries into industrial-scale production and practical applications. chemours.com Such collaborations leverage the fundamental research capabilities of academia with the development, manufacturing, and market expertise of industry, ensuring that new materials meet real-world needs. chemours.com

Chemistry and Biology/Medicine: The unique properties of fluorinated compounds have significant implications for medicinal chemistry, chemical biology, and molecular imaging. nih.govnih.gov Collaborations between synthetic chemists and life scientists are essential for developing new fluorinated drugs, diagnostic agents, and biocompatible materials. nih.govnih.gov The sensitivity of ¹⁹F NMR, for example, makes fluorine a powerful tool for investigating biological processes. nih.gov

Materials Science and Engineering: The design of advanced materials requires a deep understanding of both their chemical structure and their physical properties. flogen.org Collaborations between chemists who synthesize novel fluorinated building blocks and materials scientists or engineers who characterize and fabricate devices (like batteries, fuel cells, or electronic components) are vital for technological innovation. researchgate.netflogen.org

The exploration of fluorine chemistry at these multidisciplinary interfaces is expanding its biomedical and technological frontiers, underscoring the importance of collaborative efforts in driving scientific and commercial innovation. nih.govnih.gov

Q & A

Q. What advanced techniques quantify trace-level environmental residues of this compound in complex matrices?

- Methodological Answer : Employ solid-phase extraction (SPE) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity. Validate methods using matrix-matched calibration standards to account for ionization suppression in soil or water samples. Include isotopic internal standards (e.g., ¹³C-labeled analogs) to correct recovery rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。